molecular formula C11H10BFO2 B14770139 (1-Fluoro-4-methylnaphthalen-2-yl)boronic acid

(1-Fluoro-4-methylnaphthalen-2-yl)boronic acid

Cat. No.: B14770139
M. Wt: 204.01 g/mol
InChI Key: JQXRPIVCGYTFPR-UHFFFAOYSA-N
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Description

(1-Fluoro-4-methylnaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring substituted with a fluorine atom and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluoro-4-methylnaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the reaction between an aryl halide and a diboron reagent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of arylboronic acids, including this compound, often employs continuous flow chemistry techniques. These methods allow for the efficient handling of reactive intermediates and can be scaled up to produce large quantities of the compound. The use of continuous flow reactors enables precise control over reaction conditions, leading to high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Fluoro-4-methylnaphthalen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).

    Conditions: Elevated temperatures (typically 80-100°C), inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (1-Fluoro-4-methylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (4-Methoxyphenyl)boronic acid
  • (4-Fluorophenyl)boronic acid

Uniqueness

(1-Fluoro-4-methylnaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation or deactivation of certain positions on the aromatic ring is desired .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique structure and reactivity make it a valuable tool in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C11H10BFO2

Molecular Weight

204.01 g/mol

IUPAC Name

(1-fluoro-4-methylnaphthalen-2-yl)boronic acid

InChI

InChI=1S/C11H10BFO2/c1-7-6-10(12(14)15)11(13)9-5-3-2-4-8(7)9/h2-6,14-15H,1H3

InChI Key

JQXRPIVCGYTFPR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=CC=CC=C2C(=C1)C)F)(O)O

Origin of Product

United States

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